1-Octene-1,1-D2
Overview
Description
1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . 1-Octene is one of the important linear alpha olefins in industry .
Synthesis Analysis
1-Octene is commonly manufactured by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . Prior to the 1970s, 1-octene was also manufactured by thermal cracking of waxes .
Molecular Structure Analysis
The molecular structure of 1-Octene is CH2CHC6H13 . The alkene is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position .
Chemical Reactions Analysis
1-Octene has been used in the synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium (IV) complexes activated by methyaluminoxane . Another reaction involving 1-Octene is the hydroboration-oxidation reaction .
Physical And Chemical Properties Analysis
1-Octene has a molar mass of 112.24 g/mol and a density of 0.715 g/cm3 . It has a melting point of -101.7 °C and a boiling point of 121 °C .
Scientific Research Applications
1. Catalytic Performance in Dehydrogenative Aromatization
1-Octene is utilized as a model compound in the study of dehydrogenative aromatization over Ni/ZSM-5-based catalysts. The research demonstrates that Ni/ZSM-5-P-Fe catalysts exhibit strong catalytic performance in converting 1-Octene, highlighting a promising approach in the field of catalysis. This study highlights the importance of modifying ZSM-5 with P, Fe, and Ni to enhance catalytic efficiency (Wei et al., 2021).
2. Influence in Polymer Properties
Ethylene/1-octene copolymers' thermal and dynamic mechanical properties are significantly influenced by the comonomer content. Studies using dynamic-mechanical experiments and other techniques reveal changes in the copolymers' behavior, particularly in relation to dynamic-mechanical aspects, as the comonomer content increases (Simanke et al., 1999).
3. Role in Ethylene Tetramerization
1-Octene plays a crucial role in the ethylene tetramerization process, serving as a key component in the production of linear low-density polyethylene (LLDPE). This research presents an innovative approach for selectively producing 1-Octene with high selectivity, using aluminoxane-activated chromium catalyst systems (Bollmann et al., 2004).
4. Application in Metathesis Reactions
The catalytic performance and reaction kinetics of 1-Octene in metathesis reactions are thoroughly studied. Findings demonstrate significant effects of reaction temperature, solvent, and molar ratios on the reaction's selectivity and activity, offering valuable insights for industrial applications (Gryp et al., 2012).
5. Supercritical Pyrolysis Studies
Research on the supercritical pyrolysis of 1-Octene contributes to understanding the formation and growth of polycyclic aromatic hydrocarbons (PAHs) in pre-combustion environments. This study is crucial for better comprehending the chemical processes involved in aircraft fuel pyrolysis and PAH formation (Hurst et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1-dideuteriooct-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAKUADMBZCLK-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CCCCCCC)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octene-1,1-D2 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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